Gamitrinib TPP

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

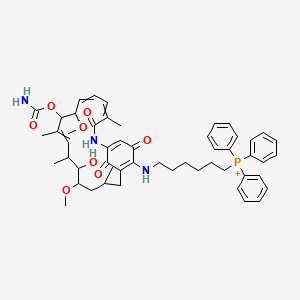

6-[(9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl)amino]hexyl-triphenylphosphanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H64N3O8P/c1-35-31-42-47(54-29-18-7-8-19-30-64(39-22-12-9-13-23-39,40-24-14-10-15-25-40)41-26-16-11-17-27-41)44(56)34-43(49(42)58)55-51(59)36(2)21-20-28-45(61-5)50(63-52(53)60)38(4)33-37(3)48(57)46(32-35)62-6/h9-17,20-28,33-35,37,45-46,48,50,57H,7-8,18-19,29-32H2,1-6H3,(H3-,53,54,55,56,58,59,60)/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUJLFPWRFHSNE-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCCCCC[P+](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C)OC)OC(=O)N)C)C)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H65N3O8P+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

891.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Gamitrinib TPP: A Technical Guide to a Mitochondria-Targeted Hsp90 Inhibitor

Abstract

Gamitrinib TPP (G-TPP) is a novel, first-in-class small molecule inhibitor that selectively targets the molecular chaperone heat shock protein-90 (Hsp90) within the mitochondria of tumor cells. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical efficacy, and clinical development. By combining the Hsp90 inhibitory module of 17-allylamino geldanamycin (B1684428) (17-AAG) with a triphenylphosphonium (TPP) moiety for mitochondrial targeting, this compound offers a unique therapeutic strategy against a variety of cancers.[1][2] This document details the molecular pathways affected by this compound, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate its function.

Introduction: Targeting Mitochondrial Hsp90 in Cancer

The molecular chaperone Heat Shock Protein-90 (Hsp90) is a critical orchestrator of multiple signaling pathways essential for tumor cell proliferation, survival, and adaptation.[3] While cytosolic Hsp90 has been a target for cancer therapy, the existence of a distinct pool of Hsp90 within the mitochondria of tumor cells presents a novel therapeutic avenue.[3][4] This mitochondrial Hsp90, including its homolog TRAP-1 (TNF receptor-associated protein-1), plays a crucial role in maintaining mitochondrial protein folding quality control and tumor bioenergetics.[4][5][6] this compound was designed to specifically inhibit this mitochondrial Hsp90, leading to a "mitochondriotoxic" mechanism of action that induces catastrophic mitochondrial dysfunction and subsequent cancer cell death.[7]

Mechanism of Action

This compound is a synthetic molecule that fuses an Hsp90 inhibitor with a triphenylphosphonium (TPP) cation, which directs its accumulation within the mitochondrial matrix.[1][2] Once inside the mitochondria, this compound acts as an ATPase antagonist, inhibiting the function of mitochondrial Hsp90 and TRAP-1.[4][7] This targeted inhibition triggers a cascade of events, culminating in tumor-selective apoptosis and mitophagy.

Induction of Mitochondrial Apoptosis

The primary mechanism of action of this compound is the induction of the intrinsic pathway of apoptosis.[8] This is characterized by:

-

Disruption of Mitochondrial Membrane Potential: this compound treatment leads to a rapid loss of the mitochondrial inner membrane potential.[3][8]

-

Cytochrome c Release: The loss of membrane potential is followed by the release of cytochrome c from the mitochondria into the cytosol.[3][8]

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of initiator caspase-9, which in turn activates effector caspases-3 and -7, leading to the execution of apoptosis.[8]

This process is dependent on the mitochondrial permeability transition pore and involves the protein CypD.[3]

Caption: this compound-induced apoptotic signaling pathway.

Induction of Mitophagy

At lower concentrations, this compound can induce a mitochondrial quality control mechanism known as mitophagy.[5] This process involves the PINK1/Parkin pathway and serves to clear damaged mitochondria. The key steps include:

-

Mitochondrial Stress: Inhibition of mitochondrial Hsp90 by this compound leads to an accumulation of misfolded proteins, triggering the mitochondrial unfolded protein response (mitoUPR).[5]

-

PINK1 Stabilization: This stress leads to the accumulation and stabilization of the kinase PINK1 on the outer mitochondrial membrane.[5]

-

Parkin Recruitment and Activation: Stabilized PINK1 phosphorylates ubiquitin, leading to the recruitment and activation of the E3 ubiquitin ligase Parkin to the mitochondria.[5]

-

Mitophagy Induction: Parkin ubiquitinates outer mitochondrial membrane proteins, marking the damaged mitochondria for degradation by autophagy.[5]

Caption: this compound-induced PINK1/Parkin-mediated mitophagy.

Preclinical Data

This compound has demonstrated potent anti-cancer activity across a range of preclinical models.

In Vitro Efficacy

This compound induces cell death in various cancer cell lines.

| Cell Line | Cancer Type | IC50 / Effective Concentration | Reference |

| Glioblastoma (patient-derived and cultured) | Glioblastoma | 15-20 µM (within 16 hours) | [1][2][8] |

| PC3 | Prostate Cancer | GI50: 1.6x10⁻⁷–4.76x10⁻⁵ M | [9] |

| HCT116 (wild-type and Bax-/-) | Colorectal Cancer | Concentration-dependent killing | [7] |

| SKBr3 | Breast Adenocarcinoma | Reduction in metabolic activity | [7] |

In Vivo Efficacy

Systemic administration of this compound has shown significant tumor growth inhibition in animal models.

| Cancer Model | Animal Model | Dosage | Outcome | Reference |

| PC3 Xenograft | SCID/beige mice | 10 mg/kg daily i.p. | Complete inhibition of tumor growth | [9] |

| Orthotopic Glioblastoma | Immunocompromised mice | 20 mg/kg daily i.p. (with intracranial TRAIL) | Suppressed growth of established glioblastomas | [1][2] |

| U87MG Orthotopic | Mice | 10 mg/kg every other day i.p. | Increased animal survival | [10] |

| GBM PDX#823 Orthotopic | Mice | 10 mg/kg every other day i.p. | Increased animal survival | [10] |

Clinical Development

This compound has entered Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in patients with advanced cancers.

-

Trial ID: NCT04827810

-

Title: A Phase I Safety and Pharmacokinetic Study of Gamitrinib Administered Intravenously to Patients With Advanced Cancer.[11]

-

Primary Objectives: To determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLT).[11]

-

Secondary Objectives: To determine the recommended Phase II dose, evaluate the safety profile, and assess the pharmacokinetic profile.[11]

-

Administration: Intravenous infusion once weekly in 28-day cycles.[11]

Experimental Protocols

Cell Viability Assay

Caption: Workflow for determining cell viability after this compound treatment.

Methodology:

-

Cells are seeded into 96-well plates at a density of 3,000-5,000 cells per well and incubated for 24 hours.[10]

-

The cells are then treated with this compound at various concentrations for 72 hours.[10]

-

10 µL of Cell Counting Kit-8 (CCK-8) reagent is added to each well, and the plates are incubated for 3 hours at 37°C.[10]

-

The absorbance is measured at 450 nm using a plate reader.[10]

-

Dose-response curves are generated to calculate the IC50 values.[10]

Western Blotting

Methodology:

-

Cancer cells are treated with this compound or vehicle control for a specified duration.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., cleaved PARP, γH2AX, pAMPKαT172).[10]

-

The membrane is then incubated with a secondary antibody conjugated to a reporter enzyme.

-

Protein bands are visualized using a chemiluminescence detection system.

Animal Xenograft Studies

Methodology:

-

Human cancer cells (e.g., U87MG) are implanted subcutaneously or orthotopically into immunocompromised mice.[10]

-

Once tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[10]

-

This compound is administered systemically (e.g., intraperitoneally) at a specified dose and schedule (e.g., 10 mg/kg every other day).[10]

-

Tumor volume is measured regularly using calipers for subcutaneous tumors, or animal survival is monitored for orthotopic tumors.[10]

-

At the end of the study, tumors and organs may be harvested for histological and molecular analysis.[10]

Conclusion

This compound represents a promising and innovative approach to cancer therapy by specifically targeting the mitochondrial Hsp90 chaperone machinery. Its unique mitochondriotoxic mechanism of action, leading to potent induction of apoptosis and mitophagy in cancer cells, has been well-documented in preclinical studies. The ongoing Phase I clinical trial will provide crucial data on its safety and efficacy in humans, potentially paving the way for a new class of targeted anti-cancer agents. The selective nature of this compound for tumor mitochondria suggests the potential for a favorable therapeutic window with reduced off-target toxicities.[4][8]

References

- 1. universalbiologicals.com [universalbiologicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

Gamitrinib-TPP: A Technical Guide to a First-in-Class Mitochondrial HSP90 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib-triphenylphosphonium (G-TPP) is a novel, first-in-class small molecule inhibitor that selectively targets the mitochondrial pool of Heat Shock Protein 90 (HSP90). By coupling the HSP90 inhibitor geldanamycin (B1684428) to the mitochondrial-targeting moiety triphenylphosphonium, Gamitrinib-TPP accumulates in the mitochondria of tumor cells, a characteristic absent in most normal tissues.[1] This targeted approach induces a cascade of events including the mitochondrial unfolded protein response (mitoUPR), PINK1/Parkin-dependent mitophagy, and ultimately, apoptosis.[2][3][4] This technical guide provides an in-depth overview of Gamitrinib-TPP, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visualizations of the key signaling pathways it modulates.

Introduction: The Rationale for Targeting Mitochondrial HSP90

The molecular chaperone Heat Shock Protein 90 (HSP90) is a critical regulator of protein folding and stability for a multitude of oncogenic proteins, making it an attractive target for cancer therapy.[4] However, early HSP90 inhibitors that targeted the cytosolic pool of this chaperone have faced challenges in clinical trials due to off-target effects.[1] A significant breakthrough in HSP90 biology was the discovery of a distinct pool of HSP90, including its homolog TNF receptor-associated protein-1 (TRAP1), localized within the mitochondria of tumor cells.[1][5] This mitochondrial HSP90 is essential for maintaining mitochondrial integrity, buffering against proteotoxic stress, and preventing cell death in cancer cells.[1][6]

Gamitrinib-TPP was developed to specifically exploit this tumor cell vulnerability. Its design allows for selective accumulation within the mitochondria, leading to potent and targeted anti-cancer activity while minimizing effects on normal tissues.[1][6]

Mechanism of Action

Gamitrinib-TPP acts as an ATPase antagonist of mitochondrial HSP90, including TRAP1.[1][7] Inhibition of this chaperone activity triggers a series of cellular responses:

-

Mitochondrial Unfolded Protein Response (mitoUPR): The accumulation of unfolded proteins within the mitochondria due to HSP90 inhibition activates the mitoUPR. This is characterized by the upregulation of transcription factors such as ATF3 and ATF4, and the chaperone HSP60.[2]

-

PINK1/Parkin-Dependent Mitophagy: Gamitrinib-TPP treatment induces the accumulation of the kinase PINK1 on the mitochondrial surface, which in turn recruits the E3 ubiquitin ligase Parkin.[2][3][8] This leads to the ubiquitination of mitochondrial proteins, tagging the damaged mitochondria for degradation through a process known as mitophagy.[2][8] This process is largely independent of mitochondrial membrane depolarization.[2][3][8]

-

Induction of Apoptosis: At higher concentrations, Gamitrinib-TPP induces acute mitochondrial dysfunction, leading to the loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and activation of caspase-9 and caspase-3/7, culminating in apoptosis.[4][9] This apoptotic response is mediated by the cyclophilin D-dependent opening of the mitochondrial permeability transition pore.[1]

Quantitative Data

The anti-cancer efficacy of Gamitrinib-TPP and its variants has been evaluated across a wide range of cancer cell lines and in preclinical models.

Table 1: In Vitro Efficacy of Gamitrinibs

| Compound | Cell Line(s) | Assay | Endpoint | Value | Reference |

| Gamitrinib-TPP | NCI 60-cell line screen | MTT | GI50 | 1.6 x 10⁻⁷ – 4.76 x 10⁻⁵ M | [10][11] |

| Gamitrinib-G4 | NCI 60-cell line screen | MTT | GI50 | 4.62 x 10⁻⁷ – 9.54 x 10⁻⁶ M | [10][11] |

| Gamitrinib-TPP | Glioblastoma cell lines | MTT | Cell Viability | Kills cells at 15-20 µM (16h) | [9] |

| Gamitrinib-G4 | H460 (Lung Adenocarcinoma) | MTT | IC50 | ~0.5 µM (3h) | [7][12] |

| Gamitrinib-TPP | hERG inhibition | Patch-clamp | IC50 | 3.5 µM | [6] |

| Gamitrinib-TPP | CYP2C9 inhibition | In vitro assay | IC50 | 1.1 µM | [6] |

| Gamitrinib-TPP | CYP3A4 inhibition | In vitro assay | IC50 | 0.12–0.2 µM | [6] |

Table 2: Preclinical In Vivo Efficacy of Gamitrinib-TPP

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| SCID/beige mice | PC3 (Prostate Cancer) Xenograft | 10 mg/kg G-TPP, daily i.p. | Complete inhibition of tumor growth | [10][11] |

| Nude mice | U87-Luc (Glioblastoma) Xenograft | 20 mg/kg G-TPP, daily i.p. | Monitored for tumor growth | [9] |

| Nude mice | H460 (Lung Cancer) Xenograft | 10 mg/kg G-TPP-OH, daily i.p. | Inhibition of tumor growth | [7][12] |

Key Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by Gamitrinib-TPP.

Experimental Workflows

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on Gamitrinib-TPP.

Cell Viability and Proliferation (MTT Assay)

-

Objective: To determine the effect of Gamitrinib-TPP on cell metabolic activity, as an indicator of cell viability and proliferation.

-

Procedure:

-

Seed cells (e.g., PC3, C4-2B, U87) in triplicate in 96-well plates at a density of 2 x 10³ cells/well.[9]

-

Allow cells to adhere overnight.

-

Treat cells with vehicle control (e.g., DMSO) or varying concentrations of Gamitrinib-TPP (e.g., 0-20 µM) for the desired time period (e.g., 6, 16, or 24 hours).[9][10]

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a period that allows for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent-based solution).

-

Measure the absorbance at 405 nm using a microplate reader.[9]

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Analysis of Apoptosis by Flow Cytometry

-

Objective: To quantify the induction of apoptosis by Gamitrinib-TPP.

-

Procedure:

-

Treat tumor cells (e.g., 1 x 10⁶ cells) with Gamitrinib-TPP or vehicle control for the specified duration.[9]

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in binding buffer.

-

Stain the cells with Annexin V (to detect externalized phosphatidylserine) and Propidium Iodide (PI) (to identify dead cells with compromised membranes).[9]

-

Analyze the stained cells using a multiparametric flow cytometer.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).

-

Western Blotting for Protein Expression and Signaling

-

Objective: To detect changes in the expression and phosphorylation status of key proteins in response to Gamitrinib-TPP treatment.

-

Procedure:

-

Treat cells (e.g., HeLa cells) with Gamitrinib-TPP (e.g., 10 µM) for various time points.[2]

-

Prepare cell lysates and determine protein concentration.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., PINK1, pS65-Ub, LC3, phospho-TBK1, GAPDH).[2]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Use a loading control (e.g., GAPDH) to normalize for protein loading.[2]

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Objective: To measure changes in the mRNA levels of genes involved in the mitochondrial unfolded protein response.

-

Procedure:

-

Treat cells (e.g., HeLa cells) with Gamitrinib-TPP for the indicated times.[2]

-

Extract total RNA using a suitable kit (e.g., RNeasy mini kit).[2]

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.[2]

-

Perform real-time PCR using SYBR green master mix and specific primer pairs for target genes (e.g., HSP60, ClpP, CHOP, ATF3, ATF4, ATF5) and a housekeeping gene (e.g., RPL27) for normalization.[2]

-

Analyze the data using the comparative Ct method to determine the fold change in gene expression.

-

In Vivo Antitumor Efficacy Studies

-

Objective: To evaluate the antitumor activity of Gamitrinib-TPP in animal models.

-

Procedure (Prostate Cancer Xenograft Model): [10][11]

-

Implant PC3 cells subcutaneously into immunocompromised mice (e.g., SCID/beige).

-

Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomize animals into treatment groups (e.g., vehicle control, Gamitrinib-TPP).

-

Administer Gamitrinib-TPP systemically (e.g., 10 mg/kg via intraperitoneal injection) daily.[10][11]

-

Monitor tumor volume and animal weight regularly.

-

At the end of the study, sacrifice the animals and harvest tumors for further analysis (e.g., histology, Western blotting).

-

Conclusion

Gamitrinib-TPP represents a promising and innovative approach to cancer therapy by specifically targeting a key vulnerability of tumor cells – their reliance on mitochondrial HSP90. Its ability to induce multiple cell death pathways, including mitophagy and apoptosis, underscores its potential as a potent anti-cancer agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in further exploring the therapeutic potential of Gamitrinib-TPP and the broader field of mitochondrial-targeted cancer therapies.

References

- 1. wistar.org [wistar.org]

- 2. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Delivery of Gamitrinib to Mitochondria: The Pivotal Role of the Triphenylphosphonium Moiety

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gamitrinib, a potent inhibitor of the mitochondrial heat shock protein 90 (Hsp90) chaperone machinery, represents a promising strategy in cancer therapy. Its efficacy hinges on its specific accumulation within the mitochondria of tumor cells, a feat accomplished by the conjugation of a triphenylphosphonium (TPP) cation. This technical guide elucidates the critical role of the TPP moiety in the mitochondrial targeting of Gamitrinib, detailing the underlying mechanism, summarizing key quantitative data, providing comprehensive experimental protocols, and visualizing the associated biological pathways and workflows.

Introduction: Targeting the Powerhouse of the Cancer Cell

Mitochondria are increasingly recognized as a critical hub for cancer cell survival, proliferation, and adaptation to stress.[1] Tumor cells often exhibit an enrichment of molecular chaperones, including Hsp90 and its homolog TRAP-1, within their mitochondria.[1][2] This mitochondrial chaperone machinery is essential for maintaining the integrity of the mitochondrial proteome, regulating metabolic pathways, and preventing apoptosis.[1][3] Consequently, the targeted inhibition of mitochondrial Hsp90 presents a selective and potent anti-cancer strategy.

Gamitrinibs are a class of small molecules designed to specifically inhibit Hsp90 within the mitochondria.[4] The core structure of Gamitrinib consists of a benzoquinone ansamycin (B12435341) backbone, derived from the Hsp90 inhibitor 17-AAG, linked to a mitochondrial targeting moiety.[4] The most utilized and effective of these targeting moieties is the triphenylphosphonium (TPP) cation.[3][5] This guide focuses on Gamitrinib-TPP (G-TPP), a key exemplar of this class of compounds.

The Role of the TPP Moiety: A Passport to the Mitochondria

The selective accumulation of Gamitrinib-TPP within the mitochondria is a direct consequence of the physicochemical properties of the TPP cation. The inner mitochondrial membrane maintains a significant negative membrane potential (ΔΨm) of approximately -150 to -180 mV.[6][7] This strong electrochemical gradient acts as a powerful driving force for the uptake and accumulation of lipophilic cations.

The TPP moiety, with its delocalized positive charge distributed over three phenyl rings, is both lipophilic and cationic.[7][8] This allows it to readily permeate the plasma membrane and subsequently be drawn across the inner mitochondrial membrane, accumulating several hundred-fold within the mitochondrial matrix compared to the cytosol.[5][6][7] This targeted delivery ensures a high local concentration of the Hsp90 inhibitor precisely where it is most effective, while minimizing off-target effects in other cellular compartments.[2][4]

Quantitative Data Summary

The efficacy of Gamitrinib-TPP has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from published studies.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| H460 | Lung Adenocarcinoma | ~0.5 (for G-G3/G4) | 3 | MTT | [4] |

| SKBr3 | Breast Adenocarcinoma | Not specified | 48-96 | Metabolic Activity | [4] |

| PC3 | Prostate Cancer | Not specified | 6-24 | MTT | [3] |

| C4-2B | Prostate Cancer | Not specified | 6-24 | MTT | [3] |

| Glioblastoma (patient-derived) | Glioblastoma | 15-20 | 16 | Cell Viability | [9][10] |

| U87 | Glioblastoma | Not specified | Not specified | Cell Viability | [9] |

| LN229 | Glioblastoma | Not specified | Not specified | Cell Viability | [9] |

| U251 | Glioblastoma | Not specified | Not specified | Cell Viability | [9] |

| Colon Adenocarcinoma | Colon Cancer | 0.35-29 | Not specified | NCI 60-cell screen | [5] |

| Breast Adenocarcinoma | Breast Cancer | 0.16-3.3 | Not specified | NCI 60-cell screen | [5] |

| Melanoma | Melanoma | 0.36-2.7 | Not specified | NCI 60-cell screen | [5] |

Table 1: In Vitro Efficacy of Gamitrinib Compounds

| Parameter | Value | Species | Administration | Reference |

| Half-life (t1/2) | 12.2 ± 1.55 h | Rat | IV | [5][11] |

| Clearance | 85.6 ± 5.8 mL/min/kg | Rat | IV | [5][11] |

| Cmax (5 mg/kg) | ~1000 ng/mL | Rat | IV | [12] |

| Plasma Protein Binding | >99% | Not specified | Not specified | [5][11] |

| Mitochondrial Enrichment | 106-fold vs. cytosol | Not specified | Not specified | [5] |

Table 2: Pharmacokinetic Parameters of Gamitrinib-TPP

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described for assessing the cytotoxic effects of Gamitrinib-TPP.[3][9][13]

Materials:

-

Cancer cell lines of interest

-

96-well cell culture plates

-

Complete cell culture medium

-

Gamitrinib-TPP (G-TPP) and non-targeted 17-AAG

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10³ cells/well and allow them to adhere overnight.[9][13]

-

Prepare serial dilutions of G-TPP and 17-AAG in complete culture medium to achieve final concentrations typically ranging from 0 to 20 µM.[9]

-

Remove the overnight culture medium from the cells and replace it with medium containing the various concentrations of the compounds. Include vehicle-only controls.

-

Incubate the plates for the desired time points (e.g., 3, 6, 24, 48, 72, or 96 hours).[3][4]

-

Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 450 nm using a microplate reader.[13]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine IC50 values.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol is based on standard procedures for using the JC-1 dye to measure changes in mitochondrial membrane potential following Gamitrinib treatment.[14][15][16]

Materials:

-

Cells of interest cultured on glass coverslips, in 96-well plates, or in suspension

-

JC-1 dye

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

FCCP or CCCP (as a positive control for depolarization)[14][16]

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture and treat cells with Gamitrinib-TPP at the desired concentrations and for the specified duration. Include a vehicle control and a positive control (e.g., 5-50 µM FCCP or CCCP for 15-30 minutes).[14]

-

Prepare a JC-1 staining solution (typically 1-10 µM in culture medium).[17]

-

Remove the treatment medium, wash the cells once with warm PBS, and then add the JC-1 staining solution.

-

Incubate the cells for 15-30 minutes at 37°C in the dark.[14][17]

-

Wash the cells with warm PBS to remove excess dye.

-

For Fluorescence Microscopy: Mount the coverslips and visualize the cells. Healthy, non-apoptotic cells will exhibit red fluorescent J-aggregates within the mitochondria. Apoptotic cells with depolarized mitochondria will show green fluorescent JC-1 monomers.[16]

-

For Flow Cytometry: Resuspend the cells in PBS and analyze using a flow cytometer. Detect J-aggregates in the red channel (e.g., FL2) and JC-1 monomers in the green channel (e.g., FL1).[16] The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This protocol outlines the use of the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and assess the impact of Gamitrinib-TPP on mitochondrial respiration.[18][19][20]

Materials:

-

Seahorse XF96 or XFe96 Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Oligomycin, FCCP, and Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

-

Gamitrinib-TPP

Procedure:

-

Day 1: Seed cells in a Seahorse XF Cell Culture Microplate at an optimized density and allow them to adhere overnight.

-

Day 2 (Assay Day):

-

Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO₂ incubator.

-

Prepare the Seahorse assay medium by warming the base medium to 37°C and supplementing it with glucose, pyruvate, and glutamine. Adjust the pH to 7.4.[18]

-

Wash the cells with the assay medium, leaving a final volume of 180 µL in each well. Incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.[19]

-

Prepare the inhibitor solutions (Oligomycin, FCCP, Rotenone/Antimycin A, and Gamitrinib-TPP) in the assay medium at the desired concentrations. Load the compounds into the appropriate ports of the hydrated sensor cartridge.

-

Load the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the assay.

-

-

The assay will measure the basal OCR, followed by sequential injections of the inhibitors to determine key parameters of mitochondrial function, including ATP-linked respiration, maximal respiration, and non-mitochondrial respiration. The effect of Gamitrinib-TPP on these parameters can be assessed by comparing it to vehicle-treated cells.

Visualizing the Mechanism and Workflows

Signaling Pathway of Gamitrinib-TPP Induced Apoptosis

Caption: Gamitrinib-TPP induces apoptosis via mitochondrial disruption.

Experimental Workflow for Assessing Gamitrinib-TPP Efficacy

Caption: Workflow for in vitro evaluation of Gamitrinib-TPP.

Logical Relationship of TPP-Mediated Targeting

Caption: The logic of TPP-driven mitochondrial targeting of Gamitrinib.

Conclusion

The triphenylphosphonium moiety is an indispensable component of Gamitrinib's design, serving as a highly effective mitochondrial targeting signal. By exploiting the inherent electrochemical properties of the mitochondrion, the TPP cation ensures the selective and potent delivery of the Hsp90 inhibitor to its site of action. This targeted approach enhances the therapeutic index of Gamitrinib, maximizing its anti-cancer efficacy while minimizing off-target effects. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further explore and exploit this promising therapeutic strategy.

References

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. US9987294B2 - Mitochondria-targeted anti-tumor agents - Google Patents [patents.google.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. dovepress.com [dovepress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. universalbiologicals.com [universalbiologicals.com]

- 11. profiles.foxchase.org [profiles.foxchase.org]

- 12. researchgate.net [researchgate.net]

- 13. Antitumor Activity of a Mitochondrial-Targeted HSP90 Inhibitor in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. 2.6. Mitochondrial Membrane Potential Assay (JC-1 Staining) [bio-protocol.org]

- 16. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 17. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 18. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

Gamitrinib-TPP's Induction of the Mitochondrial Unfolded Protein Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib-triphenylphosphonium (Gamitrinib-TPP or G-TPP) is a potent, mitochondria-targeted inhibitor of the Heat shock protein 90 (Hsp90) family, with a particular affinity for the mitochondrial isoform, Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1).[1][2] By selectively accumulating within the mitochondrial matrix, Gamitrinib-TPP disrupts mitochondrial protein homeostasis, leading to an accumulation of unfolded or misfolded proteins.[3][4] This proteotoxic stress triggers a cellular quality control mechanism known as the mitochondrial unfolded protein response (UPRmt).[1][3] This technical guide provides an in-depth overview of the core mechanisms, quantitative effects, and experimental methodologies related to Gamitrinib-TPP's induction of the UPRmt, serving as a comprehensive resource for researchers in oncology and mitochondrial biology.

Core Mechanism of Action

Gamitrinib-TPP is a conjugate of the Hsp90 inhibitor 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG) and the mitochondrial-targeting moiety triphenylphosphonium (TPP).[5] This design facilitates its selective accumulation within mitochondria, where it inhibits the ATPase activity of mitochondrial Hsp90 chaperones, most notably TRAP1.[2][5] TRAP1 plays a crucial role in maintaining the mitochondrial proteome's integrity. Its inhibition by Gamitrinib-TPP leads to the accumulation of misfolded proteins within the mitochondrial matrix, thereby initiating the UPRmt.[1][3]

The UPRmt is a retrograde signaling pathway that communicates mitochondrial stress to the nucleus, leading to the transcriptional upregulation of nuclear-encoded mitochondrial chaperones and proteases to restore mitochondrial homeostasis.[6][7] In mammals, this response is primarily mediated by the transcription factor ATF5.[8] Under normal conditions, ATF5 is imported into the mitochondria and degraded.[8][9] However, upon mitochondrial stress, such as that induced by Gamitrinib-TPP, mitochondrial import is impaired, allowing ATF5 to translocate to the nucleus and activate the transcription of UPRmt target genes.[8][9]

At high concentrations, Gamitrinib-TPP-induced mitochondrial stress overwhelms the UPRmt, leading to the activation of apoptotic pathways.[5][10] At lower, non-cytotoxic concentrations, it can trigger adaptive responses like mitophagy, a selective form of autophagy that removes damaged mitochondria.[1]

Quantitative Data Summary

The following tables summarize the quantitative effects of Gamitrinib-TPP treatment across various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Gamitrinib-TPP

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |

| H460 | Lung Adenocarcinoma | ~0.5 | 3 | MTT | [11] |

| NCI 60 Cell Line Screen | Various | 0.16–29 | Not Specified | MTT | [12][13] |

| Glioblastoma (patient-derived and cultured) | Glioblastoma | 15-20 | 16 | Not Specified | [5] |

| PC3 | Prostate Adenocarcinoma | Not Specified | 6-24 | MTT | [13] |

| C4-2B | Prostate Adenocarcinoma | Not Specified | 6-24 | MTT | [13] |

Table 2: Induction of Apoptosis and Mitochondrial Dysfunction by Gamitrinib-TPP

| Cell Line | Concentration (µM) | Effect | Time (hours) | Assay | Reference |

| Glioblastoma | 15-20 | Mitochondrial Apoptosis (Loss of membrane potential, cytochrome c release, caspase-9, -3, -7 activation) | 16 | Flow Cytometry, Western Blot | [5] |

| PC3 | Not Specified | Loss of Mitochondrial Membrane Potential | Minutes | Time-lapse Videomicroscopy (TMRM) | [13][14] |

| PC3 (isolated mitochondria) | Not Specified | Cytochrome c Release | Not Specified | Not Specified | [13] |

| H460 | Not Specified | Loss of Mitochondrial Membrane Potential, Caspase Activity | Not Specified | Not Specified | [15] |

Table 3: Induction of Mitophagy and UPRmt by Gamitrinib-TPP

| Cell Line | Concentration (µM) | Effect | Time (hours) | Assay | Reference |

| HeLa | 10 | PINK1 Accumulation | 8 | Western Blot | [1] |

| HeLa | 10 | Parkin Translocation | 4-8 | High Content Imaging | [1] |

| HeLa | Not Specified | Increased Insoluble Mitochondrial Proteins | 6 | Not Specified | [1] |

| Glioblastoma | Non-cytotoxic concentrations | Accumulation of Insoluble Mitochondrial Proteins | Not Specified | Not Specified | [3] |

| HeLa | Not Specified | Upregulation of HSP60 mRNA | Not Specified | RT-PCR | [1] |

Experimental Protocols

Cell Viability Assay (MTT)

-

Cell Seeding: Seed cells (e.g., 2 x 10³ cells/well) in triplicate in 96-well plates.[10]

-

Treatment: Treat cells with varying concentrations of Gamitrinib-TPP (e.g., 0-20 µM) or vehicle control for the desired duration (e.g., up to 24 hours).[10]

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[10]

Analysis of Apoptosis by Flow Cytometry

-

Cell Treatment: Treat tumor cells (1 x 10⁶) with Gamitrinib-TPP or vehicle control.[10]

-

Staining: Label cells with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[10]

-

Flow Cytometry: Analyze the stained cells using a multiparametric flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive) and dead cells (PI positive).[10]

Western Blotting for Protein Expression

-

Cell Lysis: Lyse treated and untreated cells in an appropriate lysis buffer.

-

Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PINK1, pS65-Ub, Akt, Chk1, Hsp70).[1][11]

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time PCR for Gene Expression Analysis

-

RNA Extraction: Isolate total mRNA from treated and untreated cells using a suitable kit (e.g., RNeasy mini kit).[1]

-

cDNA Synthesis: Reverse-transcribe the mRNA into cDNA using a high-fidelity cDNA synthesis kit.[1]

-

Real-Time PCR: Perform real-time PCR using SYBR green mix and specific primer pairs for UPRmt target genes (e.g., HSPD1 (Hsp60), ClpP, ATF3, ATF4, ATF5).[1]

-

Analysis: Analyze the data using the comparative Ct method to determine the relative fold change in gene expression.

Signaling Pathways and Visualizations

Gamitrinib-TPP Mechanism of Action

Caption: Gamitrinib-TPP selectively enters mitochondria to inhibit TRAP1.

Gamitrinib-TPP Induced UPRmt Signaling

Caption: Gamitrinib-TPP induces either adaptive UPRmt or apoptosis.

Experimental Workflow for Assessing Gamitrinib-TPP Effects

Caption: Workflow for evaluating the cellular effects of Gamitrinib-TPP.

References

- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tumor Necrosis Factor Receptor-associated Protein 1 (TRAP1) Mutation and TRAP1 Inhibitor Gamitrinib-triphenylphosphonium (G-TPP) Induce a Forkhead Box O (FOXO)-dependent Cell Protective Signal from Mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. JCI - Exploiting the mitochondrial unfolded protein response for cancer therapy in mice and human cells [jci.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. universalbiologicals.com [universalbiologicals.com]

- 6. Mitochondrial unfolded protein response (UPRmt): what we know thus far - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial unfolded protein response (UPRmt): what we know thus far - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. UPRmt signaling and regulation. [umassmed.edu]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. JCI - Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 [jci.org]

- 12. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. PRECLINICAL CHARACTERIZATION OF MITOCHONDRIA-TARGETED SMALL MOLECULE Hsp90 INHIBITORS, GAMITRINIBS, IN ADVANCED PROSTATE CANCER - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Gamitrinib TPP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib TPP, a novel, first-in-class, mitochondria-targeted heat shock protein 90 (Hsp90) inhibitor, has emerged as a promising therapeutic agent in oncology. By selectively accumulating in the mitochondria of tumor cells, this compound disrupts the essential chaperone machinery within this organelle, leading to potent anti-cancer effects. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols associated with this compound. Quantitative data are summarized in structured tables for comparative analysis, and critical signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug development.

Discovery and Rationale

The discovery of this compound was driven by the observation that molecular chaperones, particularly Hsp90 and its homolog TNF Receptor-Associated Protein 1 (TRAP1), are selectively enriched in the mitochondria of tumor cells compared to normal tissues.[1][2][3] This mitochondrial Hsp90 network is crucial for maintaining the stability of a wide range of proteins involved in tumor cell survival, metabolism, and proliferation.[4][5] Traditional Hsp90 inhibitors, such as 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), fail to accumulate in mitochondria, limiting their efficacy against this specific target.[1][6]

To overcome this limitation, Gamitrinibs (GA mitochondrial matrix inhibitors) were designed as a class of small molecules that couple an Hsp90 inhibitor with a mitochondrial targeting moiety.[6][7] this compound specifically utilizes the benzoquinone ansamycin (B12435341) backbone of 17-AAG for Hsp90 inhibition and a triphenylphosphonium (TPP) cation to facilitate its accumulation within the mitochondrial matrix.[6][7] The lipophilic TPP cation is readily sequestered by mitochondria due to the large negative membrane potential across the inner mitochondrial membrane.[8] This targeted delivery strategy enhances the therapeutic window by concentrating the drug at its site of action and minimizing off-target effects in the cytosol.[9]

Synthesis of this compound

The synthesis of this compound is a combinatorial process involving the conjugation of the Hsp90 inhibitor 17-AAG with a mitochondrial-targeting triphenylphosphonium (TPP) carrier via a hexylamine (B90201) linker.[4][6][10] While the detailed, step-by-step synthesis protocol is provided in the supplemental data of the foundational publication by Kang et al. in the Journal of Clinical Investigation (doi:10.1172/JCI37613DS1), a general workflow is outlined below.[4][6]

Synthetic Workflow

The synthesis can be conceptualized as a multi-step process that involves the preparation of the TPP-linker moiety and its subsequent coupling to the 17-AAG backbone.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the available literature. For precise details, including reaction conditions and purification methods, readers are directed to the supplemental information of the original publication.[4][6]

-

Synthesis of the TPP-Hexylamine Linker:

-

React 6-bromohexan-1-ol with triphenylphosphine (B44618) to generate (6-hydroxyhexyl)triphenylphosphonium bromide.

-

The hydroxyl group of the resulting compound is then converted to an amine, for example, through a mesylation or tosylation followed by reaction with an amino-group precursor (e.g., phthalimide (B116566) followed by hydrolysis) or direct reductive amination, to yield (6-aminohexyl)triphenylphosphonium bromide.

-

-

Coupling of 17-AAG and the TPP-Hexylamine Linker:

-

17-AAG is reacted with the (6-aminohexyl)triphenylphosphonium bromide. This nucleophilic substitution reaction typically occurs at the C17 position of the geldanamycin (B1684428) backbone, displacing the methoxy (B1213986) group.

-

The reaction is generally carried out in a suitable organic solvent in the presence of a non-nucleophilic base.

-

-

Purification:

Mechanism of Action

This compound exerts its potent anti-cancer effects through a "mitochondriotoxic" mechanism of action.[4] Upon accumulation in the mitochondria, it inhibits the ATPase activity of Hsp90 and TRAP1.[3] This leads to a cascade of events culminating in apoptotic cell death.[7] At lower, non-toxic concentrations, this compound has also been shown to induce PINK1/Parkin-dependent mitophagy, a cellular quality control mechanism for clearing damaged mitochondria.[11]

Induction of Mitochondrial Apoptosis

The primary mechanism of this compound-induced cell death is through the intrinsic apoptotic pathway.

Induction of PINK1/Parkin-Dependent Mitophagy

At sub-lethal concentrations, this compound can trigger a mitochondrial stress response that leads to the selective removal of damaged mitochondria.

Quantitative Data Summary

The anti-cancer activity and pharmacokinetic properties of this compound have been evaluated in numerous pre-clinical studies. The following tables summarize key quantitative data.

Table 1: In Vitro Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |

| NCI-60 Panel | Various | 0.16 - 29 | [4] |

| Colon Adenocarcinoma | Colon | 0.35 - 29 | [4] |

| Breast Adenocarcinoma | Breast | 0.16 - 3.3 | [4] |

| Melanoma | Skin | 0.36 - 2.7 | [4] |

| Glioblastoma (patient-derived and cultured) | Brain | 15 - 20 (for cell killing) | [7][12] |

| H460 | Lung | ~0.5 (for cell viability loss) | [4] |

Table 2: Pharmacokinetic Parameters of Gamitrinib in Rats (5 mg/kg IV)

| Parameter | Value | Reference |

| Clearance (CL) | 85.6 ± 5.8 mL/min/kg | |

| Half-life (t1/2) | 12.2 ± 1.55 h | |

| AUC0-t | 783.1 ± 71.3 h∙ng/mL | |

| Plasma Protein Binding | >99% | [1] |

| Intrinsic Clearance (Human Liver Microsomes) | 3.30 mL/min/g | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium.[7] Incubate overnight to allow for cell attachment.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0-20 µM) for the desired time period (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 10-20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.[5]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm (or 490 nm depending on the protocol) using a microplate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation (e.g., 500 x g for 5 minutes).

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[8]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.

-

Quadrants:

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

-

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Cell Implantation:

-

Subcutaneous Model: Inject 1-7 x 10⁶ tumor cells (e.g., U87MG glioblastoma cells) suspended in sterile PBS or Matrigel subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]

-

Orthotopic Model: For brain tumors, stereotactically implant 1 x 10⁵ tumor cells into the appropriate brain region (e.g., cerebral striatum).[7]

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., ~100 mm³), randomize the animals into treatment and control groups.

-

Administer this compound systemically, typically via intraperitoneal (i.p.) injection, at a specified dose and schedule (e.g., 10 mg/kg daily or every other day).[7] The vehicle control is administered to the control group.

-

-

Monitoring:

-

Measure tumor volume regularly (e.g., every other day) using calipers for subcutaneous tumors.

-

For orthotopic models with luciferase-expressing cells, monitor tumor growth by bioluminescence imaging.[7]

-

Monitor animal weight and overall health throughout the study.

-

-

Endpoint Analysis: At the end of the study, harvest tumors for further analysis, such as histology (e.g., H&E staining, TUNEL assay for apoptosis) and western blotting for biomarker analysis.[4]

Western Blot Analysis of the PINK1/Parkin Pathway

This technique is used to detect changes in protein levels indicative of mitophagy induction.

-

Cell Lysis: Treat cells (e.g., HeLa cells) with 10 µM this compound for various time points (e.g., 0, 4, 8, 16 hours). Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against PINK1 and phospho-ubiquitin (Ser65) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Cytochrome c Release Assay

This assay determines the release of cytochrome c from the mitochondria into the cytosol, a key event in apoptosis.

-

Mitochondrial Isolation:

-

Treat cells with this compound. Harvest the cells and wash with cold PBS.

-

Resuspend the cell pellet in an ice-cold mitochondria isolation buffer and homogenize to disrupt the plasma membrane while keeping the mitochondria intact.

-

Perform differential centrifugation to separate the mitochondrial fraction from the cytosolic fraction.

-

-

Western Blot Analysis:

-

Analyze both the mitochondrial and cytosolic fractions by western blotting as described above.

-

Probe the membrane with an antibody against cytochrome c.

-

Use antibodies against a mitochondrial marker (e.g., COX IV) and a cytosolic marker (e.g., Ran or GAPDH) to confirm the purity of the fractions.[4] An increase in cytochrome c in the cytosolic fraction and a decrease in the mitochondrial fraction indicates its release.

-

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. Its unique design, which directs an Hsp90 inhibitor to the mitochondria of tumor cells, allows for a potent and selective anti-cancer effect. This technical guide has provided a detailed overview of the discovery, synthesis, and mechanism of action of this compound, along with comprehensive experimental protocols and a summary of key quantitative data. It is anticipated that this information will be a valuable resource for researchers and clinicians working to further elucidate the therapeutic potential of this promising agent and to develop the next generation of mitochondria-targeted cancer drugs. A first-in-human phase I clinical trial of Gamitrinib in patients with advanced cancers is ongoing, underscoring the translational potential of this innovative therapeutic strategy.[1]

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. JCI Insight - Welcome [insight.jci.org]

- 3. Combinatorial drug design targeting multiple cancer signaling networks controlled by mitochondrial Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Feasibility and safety of targeting mitochondria for cancer therapy – preclinical characterization of gamitrinib, a first-in-class, mitochondriaL-targeted small molecule Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]

- 9. universalbiologicals.com [universalbiologicals.com]

- 10. Synthesis of Triphenylphosphonium Phospholipid Conjugates for the Preparation of Mitochondriotropic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. researchgate.net [researchgate.net]

The Induction of PINK1/Parkin-Mediated Mitophagy by Gamitrinib TPP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamitrinib-triphenylphosphonium (G-TPP) is a mitochondrial-targeted inhibitor of the heat shock protein 90 (HSP90) family, which includes TNF receptor-associated protein-1 (TRAP1). Initially developed as an anti-cancer agent, recent studies have elucidated its role in inducing mitochondrial quality control pathways, specifically PINK1/Parkin-mediated mitophagy. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and methodologies associated with G-TPP's effect on this critical cellular process. By interfering with mitochondrial protein folding, G-TPP triggers a robust PINK1/Parkin response, largely independent of mitochondrial membrane depolarization, offering a valuable tool to study and potentially modulate mitochondrial quality control in health and disease.[1][2][3]

Introduction

Loss-of-function mutations in the PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are causally linked to early-onset Parkinson's disease.[1][2][3] Under conditions of mitochondrial stress, PINK1 accumulates on the outer mitochondrial membrane, where it recruits and activates Parkin.[1][2][3] This initiates a signaling cascade that culminates in the ubiquitination of mitochondrial outer membrane proteins, the recruitment of autophagy receptors, and the selective clearance of damaged mitochondria via a process known as mitophagy.[1][2][3] While chemical uncouplers of the mitochondrial membrane potential are commonly used to study this pathway, their physiological relevance has been debated.[1][2][3][4]

Gamitrinib TPP (G-TPP) presents a more physiologically relevant approach to inducing mitophagy by targeting mitochondrial protein folding.[1][2][3] This document details the effects of G-TPP on the PINK1/Parkin pathway, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular events.

Mechanism of Action of this compound in Inducing Mitophagy

G-TPP acts by inhibiting mitochondrial HSP90, including TRAP1, leading to an accumulation of misfolded proteins within the mitochondria and triggering the mitochondrial unfolded protein response (mitoUPR).[1] This mitochondrial stress is a key initiator of the PINK1/Parkin-mediated mitophagy pathway. The downstream effects of G-TPP treatment include the stabilization of PINK1, the phosphorylation of ubiquitin at Ser65, the recruitment and activation of Parkin, and ultimately, the clearance of damaged mitochondria.[1][2][3][4][5] Notably, G-TPP induces mitophagy in a manner that is largely independent of significant mitochondrial membrane depolarization, distinguishing its mechanism from that of canonical mitophagy inducers like CCCP.[1][3][4][5]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative findings from studies on G-TPP's impact on PINK1/Parkin-mediated mitophagy.

Table 1: Effect of G-TPP on PINK1 Stabilization and Parkin Activation

| Marker | Cell Line | G-TPP Concentration | Treatment Time | Observed Effect | Citation |

| PINK1 Stabilization | HeLa | 10 µM | 4, 8, 12 hours | Time-dependent increase in PINK1 levels. | [1] |

| pS65-Ub Induction | HeLa | 10 µM | 4, 8, 12 hours | Time-dependent increase, co-localizing with mitochondria. | [1] |

| Parkin Translocation | HeLa | 10 µM | 4, 8, 12 hours | Progressive increase in Parkin translocation to mitochondria. | [1] |

| Parkin Ub-charging | HeLa | 10 µM | 4, 8, 12 hours | Time-dependent increase in ubiquitin-charged Parkin. | [1] |

Table 2: Induction of Mitophagy and Autophagy Markers by G-TPP

| Marker | Cell Line | G-TPP Concentration | Treatment Time | Observed Effect | Citation |

| Mitophagy (mitoKeima) | HeLa | 10 µM | 8 hours | Significant increase in mitophagy (p < 0.0001). | [1] |

| LC3-I & LC3-II Levels | HeLa | 10 µM | 8 hours | Increased levels of both LC3 forms. | [1] |

| p-TBK1 (Ser172) | HeLa | 10 µM | 8 hours | Increased phosphorylation of TBK1. | [1] |

Table 3: Comparison of G-TPP and CCCP on Mitochondrial Membrane Potential

| Compound | Concentration | Treatment Time | Effect on Mitochondrial Depolarization | Citation |

| G-TPP | 10 µM | 4 hours | Partial depolarization, comparable to 1 µM CCCP. | [1] |

| G-TPP | 30 µM | 4 hours | Incomplete depolarization. | [1] |

| CCCP | 10 µM | 4 hours | Complete mitochondrial depolarization. | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the analysis of G-TPP's effects on mitophagy.

Cell Culture and G-TPP Treatment

-

Cell Lines: HeLa cells stably expressing EGFP-Parkin or untagged Parkin are commonly used.[1] Primary human fibroblasts and induced neurons have also been successfully utilized.[1][2]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO2 incubator.

-

G-TPP Treatment: G-TPP is dissolved in DMSO to create a stock solution. For experiments, cells are treated with a final concentration of 10 µM G-TPP for the indicated time points (e.g., 4, 8, 12, or 24 hours).[1][5] Control cells are treated with an equivalent volume of DMSO.

Western Blotting

This protocol is for the detection of protein levels and phosphorylation status.

-

Sample Preparation:

-

After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

-

Gel Electrophoresis:

-

Equal amounts of protein are loaded onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

-

Electrophoresis is performed to separate proteins by size.

-

-

Protein Transfer:

-

Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

-

Blocking:

-

The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

-

Antibody Incubation:

-

The membrane is incubated with primary antibodies (e.g., anti-PINK1, anti-pS65-Ub, anti-LC3, anti-p-TBK1, anti-GAPDH) overnight at 4°C.

-

The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Immunofluorescence Microscopy

This protocol is for visualizing the subcellular localization of proteins.

-

Cell Seeding: Cells are grown on glass coverslips or in imaging plates.

-

Treatment: Cells are treated with G-TPP as described above.

-

Fixation and Permeabilization:

-

Blocking: Cells are blocked with 2% BSA in PBS for 1 hour.[6]

-

Antibody Staining:

-

Imaging: Images are acquired using a confocal or high-content imaging system.

Mitophagy Assay using mito-Keima

The mito-Keima reporter is a pH-sensitive fluorescent protein that allows for the quantification of mitophagy.

-

Cell Line: HeLa cells stably expressing EGFP-Parkin and mito-Keima are used.[1]

-

Live-Cell Imaging:

-

Cells are seeded in imaging plates in phenol-red-free DMEM.

-

Cells are imaged live in an incubation chamber at 37°C and 5% CO2.

-

Images are captured at different time points after G-TPP treatment (e.g., 0, 4, 8, and 12 hours).[1]

-

Mitophagy is quantified by the ratio of lysosomal (acidic) to mitochondrial (neutral) Keima fluorescence.

-

Mitochondrial Membrane Potential Assay

-

Cell Seeding: Cells are seeded in a 96-well or 384-well plate.[1]

-

Treatment: Cells are treated with various concentrations of G-TPP or CCCP for a specified time (e.g., 4 hours).[1]

-

Dye Loading: A fluorescent dye sensitive to mitochondrial membrane potential, such as JC-10, is added to the cells and incubated.[1]

-

Measurement: The fluorescence is measured using a plate reader to determine the ratio of aggregated (high potential) to monomeric (low potential) dye, indicating the state of mitochondrial polarization.

Conclusion

This compound serves as a potent and specific inducer of the PINK1/Parkin-mediated mitophagy pathway. Its unique mechanism of action, which relies on inducing mitochondrial protein stress rather than widespread depolarization, provides a valuable alternative to conventional methods for studying mitochondrial quality control. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to investigate and modulate this fundamental cellular process. The ability of G-TPP to activate mitophagy in various cell types, including primary human fibroblasts and neurons, underscores its potential for further investigation in the context of neurodegenerative diseases and other conditions associated with mitochondrial dysfunction.[1][2][3]

References

- 1. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. Mitochondrial targeted HSP90 inhibitor Gamitrinib-TPP (G-TPP) induces PINK1/Parkin-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluating mitophagy in embryonic stem cells by using fluorescence-based imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

Gamitrinib-Triphenylphosphonium (G-TPP) in Neurodegenerative Disease Models: A Technical Overview of Preliminary Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Neurodegenerative diseases, such as Parkinson's, Alzheimer's, and Huntington's, are often characterized by the accumulation of misfolded proteins and mitochondrial dysfunction. The 90-kDa heat shock protein (Hsp90) family of molecular chaperones plays a crucial role in maintaining protein homeostasis.[1][2][3] Inhibition of Hsp90 has emerged as a potential therapeutic strategy, as it can activate the heat shock response to clear aggregated proteins and can also promote the degradation of aberrant proteins.[1][2][4] Gamitrinib-triphenylphosphonium (G-TPP) is a novel inhibitor that specifically targets the mitochondrial pool of Hsp90, including TRAP1.[5][6] This targeted approach offers a promising avenue to address mitochondrial dysfunction, a key pathological feature in many neurodegenerative disorders. This document provides a technical guide to the preliminary in-vitro studies of G-TPP in models relevant to neurodegenerative disease, focusing on its mechanism of action in inducing mitochondrial quality control pathways.

Core Mechanism of Action: Induction of Mitophagy

Preliminary studies have focused on Parkinson's disease models, where mutations in PINK1 and Parkin genes are linked to early-onset forms of the disease. These two proteins are central to a mitochondrial quality control pathway known as mitophagy, which clears damaged mitochondria.[5][6][7] G-TPP has been shown to pharmacologically induce this PINK1/Parkin-dependent mitophagy by inhibiting mitochondrial Hsp90, leading to the accumulation of misfolded proteins within the mitochondria and triggering a mitochondrial unfolded protein response (mitoUPR).[5][6] This process is largely independent of mitochondrial membrane depolarization, which is a common trigger for mitophagy by other chemical agents like CCCP.[5][6][7]

The proposed signaling cascade initiated by G-TPP is as follows:

-

Inhibition of Mitochondrial Hsp90 (TRAP1) : G-TPP accumulates in the mitochondrial matrix and inhibits Hsp90 chaperones.[5]

-

Misfolded Protein Accumulation : This inhibition disrupts mitochondrial protein folding, leading to a buildup of unfolded proteins (mitoUPR).[5]

-

PINK1 Stabilization : The stress signal leads to the stabilization of PINK1 kinase on the outer mitochondrial membrane.[5][8]

-

Parkin Recruitment and Activation : PINK1 recruits the E3 ubiquitin ligase Parkin to the mitochondria and phosphorylates both Parkin and ubiquitin at Serine 65 (pS65-Ub).[5][8]

-

Ubiquitination of Mitochondrial Proteins : Activated Parkin ubiquitinates various outer mitochondrial membrane proteins, creating ubiquitin chains.[5]

-

Autophagy Receptor Recruitment : These ubiquitin chains are recognized by autophagy receptors (e.g., NDP52, Optineurin), which in turn recruit the autophagy machinery.[5]

-

Mitophagy : The entire damaged mitochondrion is engulfed by an autophagosome and subsequently degraded by lysosomes.[5][7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in-vitro experiments using G-TPP in various cell lines.

Table 1: G-TPP Concentration Effects on Parkin Translocation and Cell Viability in HeLa Cells

| G-TPP Concentration (µM) | Parkin Translocation (Normalized to CCCP) | Effect on Cell Number (4h Treatment) |

|---|---|---|

| 10 - 25 | Maximal Translocation | No significant effect |

| > 50 | Reduced Translocation | Toxic (cell death) |

Data extracted from Fiesel et al., 2017.[5] Parkin translocation indicates the recruitment of Parkin to mitochondria, an essential step in mitophagy.

Table 2: Time-Course of G-TPP Effects in HeLa Cells (10 µM Treatment)

| Time Point | Key Observation |

|---|---|

| 4 h | Partial mitochondrial depolarization (less than 10 µM CCCP) |

| 8 h | Peak mitophagy observed; TBK1 phosphorylation detected |

| 12 h | Sustained Parkin translocation |

| 24 h | Recovery observed in some cells; levels of some mitochondrial substrates return to baseline |

Data extracted from Fiesel et al., 2017.[5]

Table 3: G-TPP Effects on Mitochondrial and Autophagy Markers in Primary Human Fibroblasts (15 µM Treatment)

| Time Point | PINK1 Stabilization | pS65-Ub Induction | p62 Protein Levels |

|---|---|---|---|

| 8 h | Observed | Robust Induction | Increased |

| 16 h | Observed | Robust Induction | Increased |

Data extracted from Fiesel et al., 2017.[5] These results confirm the pathway is active in non-cancerous primary cells.

Table 4: Quantitative RT-PCR Analysis of mitoUPR Genes in HeLa Cells (10 µM G-TPP)

| Gene | Fold Change vs. Control | Time Point of Peak Induction | Significance (p-value) |

|---|---|---|---|

| HSP60 (HSPD1) | ~1.5 - 2.0 | 8 h | p < 0.05 |

| ClpP | No significant change | N/A | N/A |

Data extracted from Fiesel et al., 2017.[5] This indicates a specific, not general, mitoUPR gene induction.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these preliminary findings.

Cell Culture and Treatments

-

Cell Lines:

-

HeLa cells (cancer cell line) stably expressing EGFP-Parkin or untagged Parkin.

-

Primary human skin fibroblasts.

-

Induced neurons (iNeurons) converted from fibroblasts.[5]

-

-

Culture Conditions: Cells are typically cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and L-glutamine at 37°C in a 5% CO₂ incubator.

-

Reagents:

-

Gamitrinib-TPP (G-TPP): Used at concentrations ranging from 5 µM to 25 µM in cell culture.[5]

-

CCCP (Carbonyl cyanide m-chlorophenyl hydrazone): A potent mitochondrial uncoupler used as a positive control for mitophagy induction, typically at 10 µM.[5]

-

17-AAG: A cytosolic Hsp90 inhibitor used as a negative control to show the specificity of G-TPP for the mitochondrial pathway.[5]

-

Key Experimental Procedures

-

Western Blotting:

-

Purpose: To detect and quantify changes in protein levels (e.g., PINK1 stabilization, ubiquitin phosphorylation).

-

Protocol:

-

Cells are treated as described and harvested at various time points.

-

Whole-cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked (e.g., with 5% non-fat milk or BSA) and incubated overnight at 4°C with primary antibodies (e.g., anti-PINK1, anti-pS65-Ub, anti-TOM70, anti-GAPDH).

-

After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry is used for quantification.[5]

-

-

-

Immunofluorescence and Microscopy:

-

Purpose: To visualize the subcellular localization of proteins (e.g., Parkin recruitment to mitochondria).

-

Protocol:

-

Cells are grown on glass coverslips and treated with G-TPP.

-

Cells are fixed with 4% paraformaldehyde, permeabilized with Triton X-100, and blocked with BSA.

-

Incubation with primary antibodies (e.g., anti-pS65-Ub, anti-Tom20 for mitochondria) is performed overnight.

-

After washing, cells are incubated with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 or 594).

-

Nuclei are counterstained with Hoechst or DAPI.

-

Coverslips are mounted and images are acquired using a confocal microscope.[5]

-

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Purpose: To measure changes in the expression of genes associated with the mitochondrial unfolded protein response (mitoUPR).

-

Protocol:

-